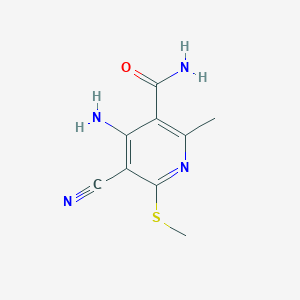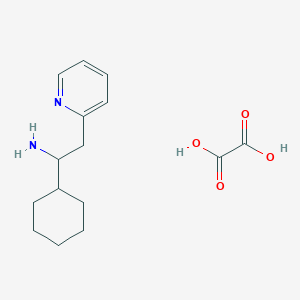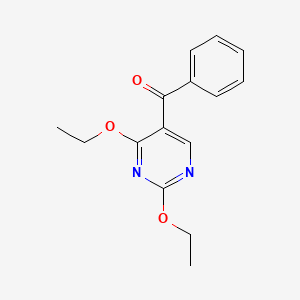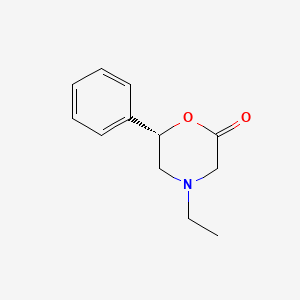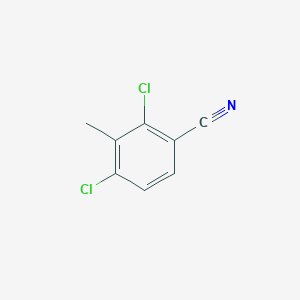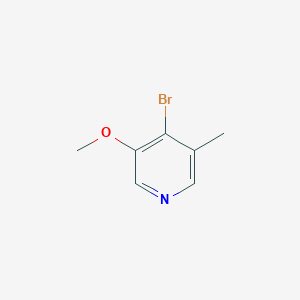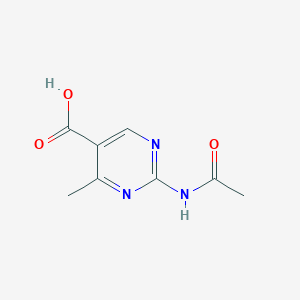
1,2,4-Oxadiazole-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-3,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of carboxylic acid groups at the 3 and 5 positions of the oxadiazole ring enhances its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be synthesized through several methods:
Two-Stage Protocol: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
One-Pot Synthesis: This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases.
Oxidative Cyclizations: These reactions involve the oxidative cyclization of amidoximes and have found modest application in drug design.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Des Réactions Chimiques
1,2,4-Oxadiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents used in these reactions include inorganic bases, organic solvents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Oxadiazole-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used due to its instability.
1,2,5-Oxadiazole: This isomer is also less stable and less frequently used.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential for forming various derivatives.
Propriétés
Numéro CAS |
371214-75-4 |
|---|---|
Formule moléculaire |
C4H2N2O5 |
Poids moléculaire |
158.07 g/mol |
Nom IUPAC |
1,2,4-oxadiazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C4H2N2O5/c7-3(8)1-5-2(4(9)10)11-6-1/h(H,7,8)(H,9,10) |
Clé InChI |
WGJLPJDOFRKIQV-UHFFFAOYSA-N |
SMILES canonique |
C1(=NOC(=N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
